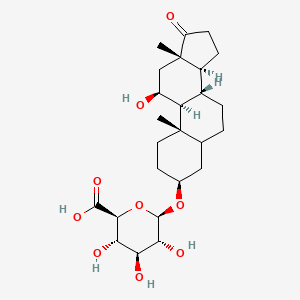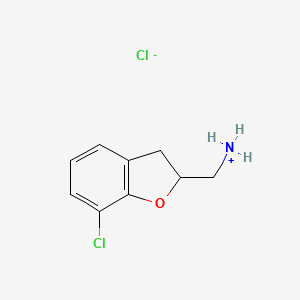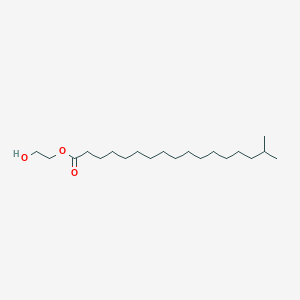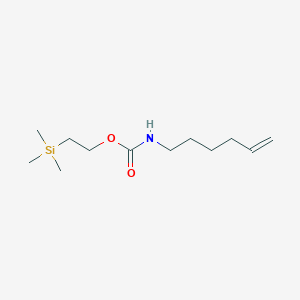
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is a chemical compound with the molecular formula C13H9FN2O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and salicylaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under basic conditions to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tubulin, leading to disruption of microtubule dynamics and cell cycle arrest
Pathways: The compound affects pathways involved in cell division and apoptosis, making it a potential anti-cancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Another fluorinated compound with similar structural features but different biological activities
2-Hydroxy-5-fluorobenzaldehyde: Shares the hydroxy and fluoro substituents but differs in its aldehyde functional group.
Uniqueness
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific biological activities not seen in simpler fluorinated phenols or acetophenones. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C13H9FN2O |
|---|---|
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
2-(6-fluoro-1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H9FN2O/c14-8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,16) |
Clé InChI |
LJYGBDFLJBIMGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





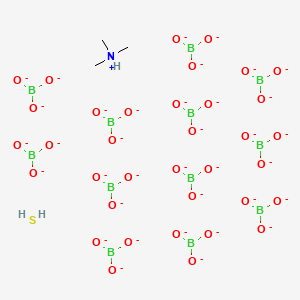

![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)


